molecular formula C22H31NO4 B566260 Stearidonic Acid N-Succinimide CAS No. 1798396-63-0

Stearidonic Acid N-Succinimide

Cat. No.: B566260
CAS No.: 1798396-63-0
M. Wt: 373.493
InChI Key: ANGVBRBDKGAMLQ-LTKCOYKYSA-N
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Description

Stearidonic Acid N-Succinimide is a compound that combines the properties of stearidonic acid, an omega-3 fatty acid, and succinimide, a cyclic imide. Stearidonic acid is known for its role as an intermediate in the biosynthesis of eicosapentaenoic acid, while succinimide derivatives are recognized for their diverse pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stearidonic Acid N-Succinimide typically involves the reaction of stearidonic acid with succinic anhydride in the presence of a dehydrating agent. The reaction conditions often include refluxing in an organic solvent such as benzene or toluene . The process can be catalyzed by Lewis acids like zinc bromide or hexamethyldisilazane .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Stearidonic Acid N-Succinimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted succinimides and stearidonic acid derivatives .

Scientific Research Applications

Stearidonic Acid N-Succinimide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Stearidonic Acid N-Succinimide involves its conversion to bioactive metabolites. Stearidonic acid is converted to eicosapentaenoic acid, which modulates cell membrane composition and signaling pathways. Succinimide derivatives interact with various enzymes and receptors, influencing cellular processes such as inflammation and apoptosis .

Comparison with Similar Compounds

Uniqueness: Stearidonic Acid N-Succinimide is unique due to its dual functionality, combining the bioactivity of omega-3 fatty acids with the versatile reactivity of succinimides. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

1798396-63-0

Molecular Formula

C22H31NO4

Molecular Weight

373.493

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate

InChI

InChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12-

InChI Key

ANGVBRBDKGAMLQ-LTKCOYKYSA-N

SMILES

CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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